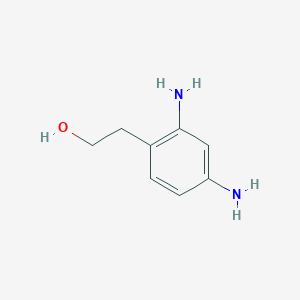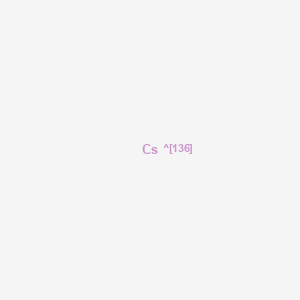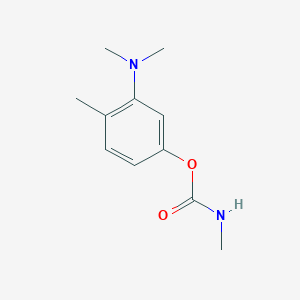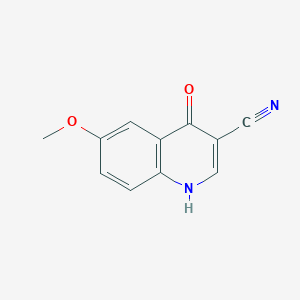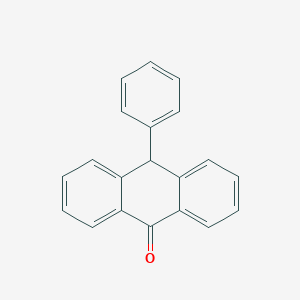
10-phenyl-10H-anthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-phenyl-10H-anthracen-9-one, also known as phenanthrenequinone, is a chemical compound that belongs to the anthraquinone family. It is a yellow crystalline powder that has been extensively studied for its various applications in scientific research.
Applications De Recherche Scientifique
10-phenyl-10H-anthracen-9-one has been extensively studied for its various applications in scientific research. It has been used as a photosensitizer in photodynamic therapy for the treatment of cancer. It has also been used as a fluorescent probe for the detection of amino acids and proteins. Additionally, it has been used as a redox mediator in electrochemical sensors and as an electron acceptor in organic solar cells.
Mécanisme D'action
The mechanism of action of 10-phenyl-10H-anthracen-9-one is complex and varies depending on its application. In photodynamic therapy, it works by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. In fluorescent probes, it works by binding to specific amino acids or proteins, resulting in a change in fluorescence intensity. In electrochemical sensors, it works by accepting or donating electrons during the redox reaction. In organic solar cells, it works by accepting electrons from the donor material, resulting in the generation of a photocurrent.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one are also complex and depend on its application. In photodynamic therapy, it can induce cell death in cancer cells. In fluorescent probes, it can be used to detect specific amino acids or proteins. In electrochemical sensors, it can be used to detect specific analytes. In organic solar cells, it can be used to generate a photocurrent.
Avantages Et Limitations Des Expériences En Laboratoire
10-phenyl-10H-anthracen-9-one has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used for various applications in scientific research. Another advantage is its stability, as it can be stored for long periods without degradation. However, one limitation is its solubility, as it is only soluble in organic solvents. Another limitation is its toxicity, as it can be harmful if ingested or inhaled.
Orientations Futures
There are several future directions for the research of 10-phenyl-10H-anthracen-9-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications in scientific research, such as in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one.
Méthodes De Synthèse
The synthesis of 10-phenyl-10H-anthracen-9-one involves the oxidation of 10-phenyl-10H-anthracen-9-one using various oxidizing agents such as potassium permanganate, chromic acid, or nitric acid. The reaction yields 10-phenyl-10H-anthracen-9-onequinone, which can then be purified using recrystallization techniques.
Propriétés
Numéro CAS |
14596-70-4 |
|---|---|
Nom du produit |
10-phenyl-10H-anthracen-9-one |
Formule moléculaire |
C20H14O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
10-phenyl-10H-anthracen-9-one |
InChI |
InChI=1S/C20H14O/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,19H |
Clé InChI |
BYFBRCKXSMTARY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



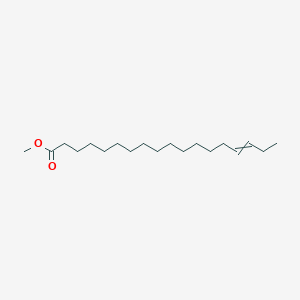
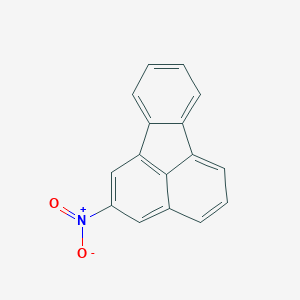
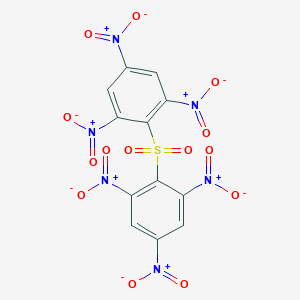
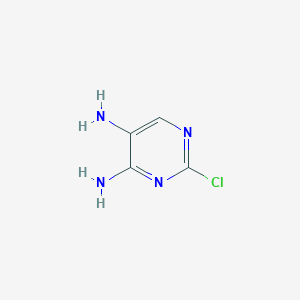
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)
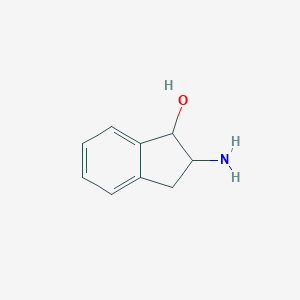
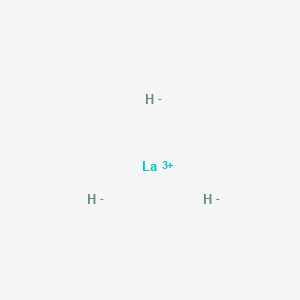
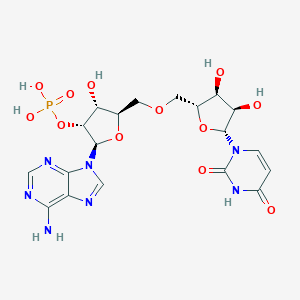
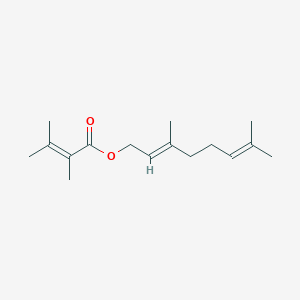
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
